molecular formula C20H43N B14207576 1-Decanamine, N,N-dipentyl- CAS No. 820209-46-9

1-Decanamine, N,N-dipentyl-

Cat. No.: B14207576
CAS No.: 820209-46-9
M. Wt: 297.6 g/mol
InChI Key: QLHWSMNTQIDVGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Decanamine, N,N-dipentyl- is an organic compound belonging to the class of amines. It is characterized by a long carbon chain with an amine group attached to the first carbon atom. This compound is used in various chemical processes and has applications in multiple fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Decanamine, N,N-dipentyl- typically involves the reaction of decylamine with pentyl halides under basic conditions. The reaction can be represented as follows:

Decylamine+Pentyl Halide1-Decanamine, N,N-dipentyl-+Halide Salt\text{Decylamine} + \text{Pentyl Halide} \rightarrow \text{1-Decanamine, N,N-dipentyl-} + \text{Halide Salt} Decylamine+Pentyl Halide→1-Decanamine, N,N-dipentyl-+Halide Salt

The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of 1-Decanamine, N,N-dipentyl- involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Decanamine, N,N-dipentyl- undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert the amine group to a primary amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro compounds.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

1-Decanamine, N,N-dipentyl- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Decanamine, N,N-dipentyl- involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with other molecules, influencing their chemical behavior. The long carbon chain provides hydrophobic interactions, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1-Decanamine, N,N-dimethyl-: Similar structure but with methyl groups instead of pentyl groups.

    1-Decanamine, N,N-diethyl-: Similar structure but with ethyl groups instead of pentyl groups.

    1-Decanamine, N,N-dipropyl-: Similar structure but with propyl groups instead of pentyl groups.

Uniqueness

1-Decanamine, N,N-dipentyl- is unique due to its longer alkyl chains, which provide distinct hydrophobic properties and reactivity compared to its shorter-chain analogs. This uniqueness makes it suitable for specific applications where longer carbon chains are advantageous.

Properties

CAS No.

820209-46-9

Molecular Formula

C20H43N

Molecular Weight

297.6 g/mol

IUPAC Name

N,N-dipentyldecan-1-amine

InChI

InChI=1S/C20H43N/c1-4-7-10-11-12-13-14-17-20-21(18-15-8-5-2)19-16-9-6-3/h4-20H2,1-3H3

InChI Key

QLHWSMNTQIDVGH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN(CCCCC)CCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.